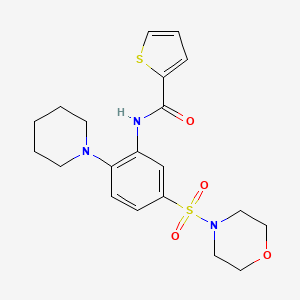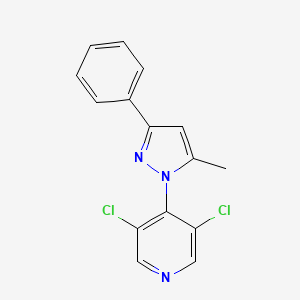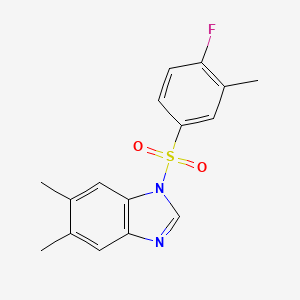
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential uses in scientific research. MPTP is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. In
Aplicaciones Científicas De Investigación
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has been used in a variety of scientific research applications, including the study of Parkinson's disease. This compound is converted to a toxic metabolite in the brain that selectively destroys dopaminergic neurons, leading to symptoms similar to Parkinson's disease. This has made this compound a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
This compound has also been used in the study of drug addiction. This compound has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. This has led to the use of this compound in animal models of drug addiction to study the underlying mechanisms of addiction and develop new treatments.
Mecanismo De Acción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is converted to a toxic metabolite, MPP+, in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons, where it inhibits mitochondrial function and leads to cell death. This selective toxicity to dopaminergic neurons makes this compound a valuable tool for studying Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, leading to increased locomotor activity and stereotypic behaviors in animal models. This compound also causes selective destruction of dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. This compound is also relatively easy to synthesize on a small scale in a laboratory setting.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is a toxic compound that can cause harm to researchers if proper safety precautions are not taken. Additionally, the toxic effects of this compound can be difficult to control, making it challenging to use in experiments.
Direcciones Futuras
There are several future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is the use of this compound in the study of drug addiction, with the goal of developing new treatments for addiction. Additionally, there is potential for the use of this compound in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-nitrothiophene with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with morpholine and sulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a laboratory setting.
Propiedades
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c24-20(19-5-4-14-28-19)21-17-15-16(29(25,26)23-10-12-27-13-11-23)6-7-18(17)22-8-2-1-3-9-22/h4-7,14-15H,1-3,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUORUQIFMVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)
![Methyl 2,4-difluoro-5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498487.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
